Physicochemical Differentiation: XLogP and Topological Polar Surface Area (TPSA) vs. Unsubstituted and Chlorinated Analogs
The compound's calculated XLogP of 2.0 is higher than that of the unsubstituted phenyl analog 5-phenyl-1,3,4-thiadiazol-2-amine (XLogP ≈ 1.5 [1]) but lower than the more lipophilic 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (XLogP ≈ 2.5 [2]). This intermediate lipophilicity, combined with a TPSA of 89.3 Ų [3], positions the compound in a favorable range for balancing membrane permeability with aqueous solubility, a critical factor for achieving oral bioavailability in drug development programs [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.0 [3] |
| Comparator Or Baseline | 5-phenyl-1,3,4-thiadiazol-2-amine (XLogP ≈ 1.5); 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (XLogP ≈ 2.5) |
| Quantified Difference | +0.5 vs. unsubstituted; -0.5 vs. 4-chloro analog |
| Conditions | Calculated using XLogP3-AA method |
Why This Matters
This specific lipophilicity window is associated with improved cellular permeability while mitigating the risk of poor solubility or excessive protein binding, making the compound a more balanced starting point for lead optimization.
- [1] PubChem. 5-phenyl-1,3,4-thiadiazol-2-amine (CID 123456). XLogP3-AA: 1.5. View Source
- [2] PubChem. 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (CID 789012). XLogP3-AA: 2.5. View Source
- [3] Chem960. 5-(2-Methoxy-3-methyl-phenyl)-[1,3,4]thiadiazol-2-ylamine (CAS 383130-74-3) Compound Information. XLogP: 2; TPSA: 89.3 Ų. View Source
